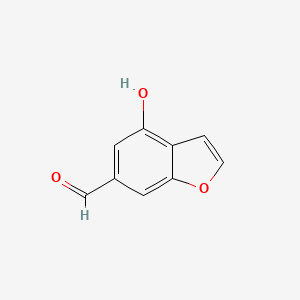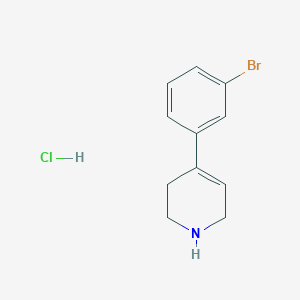
4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Vue d'ensemble
Description
“4-(3-Bromophenoxy)piperidine hydrochloride” is a compound with the CAS Number: 1072944-50-3 . It has a molecular weight of 292.6 . The compound is typically stored at room temperature in an inert atmosphere . It is a solid in physical form .
Synthesis Analysis
While specific synthesis information for “4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride” was not found, there are related compounds such as hydrazine-coupled pyrazoles that have been successfully synthesized . Their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The InChI Code for “4-(3-Bromophenoxy)piperidine hydrochloride” is 1S/C11H14BrNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H .
Physical And Chemical Properties Analysis
The compound “4-(3-Bromophenoxy)piperidine hydrochloride” is a solid at room temperature . More specific physical and chemical properties were not found in the available resources.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The compound 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has been utilized in various synthetic pathways and structural studies. For instance, its derivatives have been synthesized and their cytotoxic activities evaluated, showing promising results against certain cancer cell lines (Lukevics et al., 2009). Similarly, the crystal structures and intermolecular interactions of related compounds have been analyzed, contributing to the understanding of their chemical behavior (Naghiyev et al., 2022).
Chemical Reactivity and Molecular Interactions
- The oxidative reactions and imination processes involving 4-aryl substituted tetrahydropyridines have been studied, revealing novel intermolecular reactions and providing insights into their reactivity (Soldatenkov et al., 2001). Additionally, crystallographic analyses have demonstrated the conformational aspects and non-classical hydrogen bonding in related compounds, offering valuable information on their molecular interactions (Xiang, 2009).
Pharmacological Applications
- Although your request specifically excludes details on drug use, dosage, and side effects, it's worth noting that related compounds have been studied for their pharmacological properties, such as anticancer activities. These studies provide a basis for understanding the broader potential applications of these chemical entities in medical science (Redda & Gangapuram, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-4,8,13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWSGEVRHKFKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1379979.png)

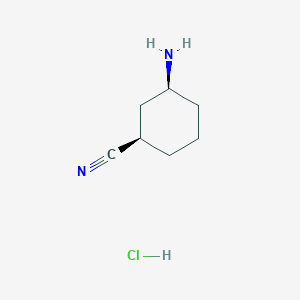



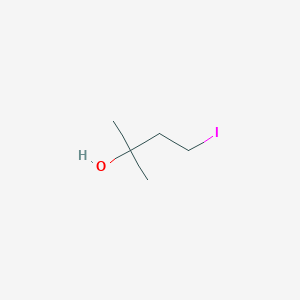
![3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde](/img/structure/B1379991.png)
![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)
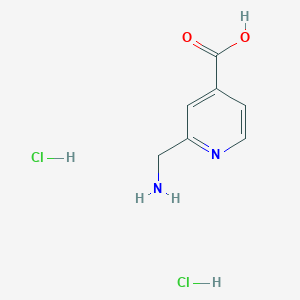
![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)


